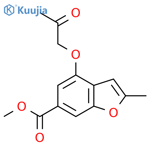Quinoxalin
Quinoxalines are a class of heterocyclic organic compounds characterized by their unique molecular structure, featuring a five-membered ring system with one nitrogen atom and one oxygen atom. These compounds exhibit a variety of interesting properties that make them valuable in both academic research and industrial applications.
Structurally, quinoxaline contains a nitrogen atom at the 2-position and an oxygen atom at the 3-position, forming a stable aromatic ring. Due to their electron-donating nature, quinoxalines can participate in various chemical reactions such as Friedel-Crafts alkylation and acylation, making them useful intermediates in organic synthesis.
In pharmaceutical research, quinoxalines are of particular interest due to their potential as antitumor agents, antimicrobial drugs, and inhibitors of metalloenzymes. Their ability to form stable complexes with transition metals also makes them suitable for catalytic applications.
Furthermore, these compounds display notable thermal stability and solubility characteristics, which contribute to their utility in dye synthesis, electronic materials, and other industrial processes. The broad range of functional groups that can be introduced into quinoxaline derivatives allows for the design of molecules with specific properties tailored to diverse applications.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
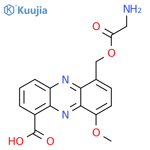 |
Glycine, (6-carboxy-4-methoxy-1-phenazinyl)methyl ester | 173485-82-0 | C17H15N3O5 |
 |
Benzoic acid, 4-[(2-quinoxalinylmethyl)amino]- | 62294-86-4 | C16H13N3O2 |
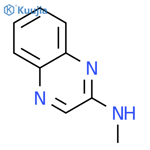 |
N-methylquinoxalin-2-amine | 6479-17-0 | C9H9N3 |
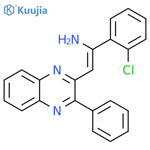 |
Benzenemethanamine,2-chloro-a-[(3-phenyl-2-quinoxalinyl)methylene]- | 69737-11-7 | C22H16ClN3 |
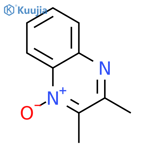 |
Quinoxaline,2,3-dimethyl-, 4-oxide | 6940-11-0 | C10H10N2O |
 |
Tetrazolo[1,5-a]quinoxaline, 4,5-dihydro-4,6-dimethyl- | 61546-97-2 | C10H11N5 |
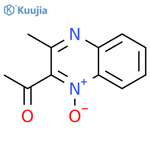 |
1-(3-Methyl-1-oxido-2-quinoxalinyl)-ethanone | 61522-57-4 | C11H10N2O2 |
 |
6-(Bromomethyl)quinoxaline | 53967-21-8 | C9H7BrN2 |
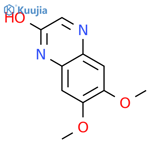 |
6,7-Dimethoxyquinoxalin-2-ol | 5739-98-0 | C10H10N2O3 |
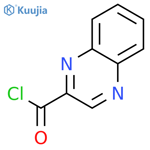 |
quinoxaline-2-carbonyl chloride | 54745-92-5 | C9H5ClN2O |
Verwandte Literatur
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Empfohlene Lieferanten
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte

